

# NocII (NOC2L): A Potential Biomarker in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | NocII   |           |
| Cat. No.:            | B561544 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**NocII**, also known as NOC2L (NOC2 Like Nucleolar Associated Transcriptional Repressor), is a recently identified novel inhibitor of histone acetyltransferase (INHAT).[1] Functioning independently of histone deacetylases (HDACs), NOC2L plays a crucial role in the regulation of gene transcription through the modulation of histone acetylation. Emerging evidence suggests that NOC2L is frequently overexpressed in various cancers, including hepatocellular carcinoma (HCC), and its elevated expression is often correlated with poor patient prognosis. This document provides an overview of NOC2L's potential as a biomarker in HCC, along with detailed protocols for its detection and analysis in research and clinical settings.

## **Nocll** as a Biomarker in Hepatocellular Carcinoma

Hepatocellular carcinoma stands as one of the most prevalent and aggressive forms of liver cancer globally. The identification of reliable biomarkers is critical for early diagnosis, prognostic assessment, and the development of targeted therapies. NOC2L has emerged as a promising candidate biomarker in HCC based on the following key observations:

Upregulated Expression in Tumors: Analysis of data from The Cancer Genome Atlas (TCGA)
reveals a significant increase in NOC2L mRNA expression in most cancer tissues, including
liver hepatocellular carcinoma (LIHC), when compared to adjacent normal tissues.[1]



- Correlation with Poor Survival: Survival analyses indicate that high expression of NOC2L is statistically significant and correlates with poor overall survival in patients with liver hepatocellular carcinoma.[1]
- Role in Carcinogenesis: As a negative regulator of the tumor suppressor p53, NOC2L can promote tumorigenesis by inhibiting p53-mediated apoptosis.[1]

## **Quantitative Data Summary**

The following tables summarize the quantitative data regarding NOC2L expression in hepatocellular carcinoma.

Table 1: NOC2L mRNA Expression in Hepatocellular Carcinoma (TCGA Data)

| Tissue Type               | Relative NOC2L<br>mRNA Expression<br>(Normalized<br>Counts) | Statistical<br>Significance<br>(Tumor vs. Normal) | Reference |
|---------------------------|-------------------------------------------------------------|---------------------------------------------------|-----------|
| Tumor Tissue (HCC)        | Significantly Higher                                        | p < 0.001                                         | [1]       |
| Normal Adjacent<br>Tissue | Baseline                                                    | N/A                                               | [1]       |

Table 2: Correlation of NOC2L Expression with Overall Survival in HCC

| Patient Cohort           | Correlation with<br>Overall Survival | Statistical<br>Significance (p-<br>value) | Reference |
|--------------------------|--------------------------------------|-------------------------------------------|-----------|
| High NOC2L<br>Expression | Poor                                 | < 0.05                                    | [1]       |
| Low NOC2L<br>Expression  | Favorable                            | < 0.05                                    | [1]       |





## Signaling Pathway of Nocll in Hepatocellular Carcinoma

NOC2L primarily exerts its function by inhibiting histone acetyltransferase activity. In the context of cancer, a key mechanism involves its interaction with the tumor suppressor protein p53. NOC2L is recruited by p53 to the promoter regions of p53 target genes. There, it inhibits the acetylation of histones, leading to a more condensed chromatin structure and subsequent repression of gene transcription. This inhibition of p53-mediated transcription prevents the expression of pro-apoptotic genes, thereby contributing to cancer cell survival and proliferation.





NOC2L-p53 Signaling Pathway in HCC



#### qRT-PCR Workflow for NOC2L in FFPE Liver Tissue





#### IHC Workflow for NOC2L in Liver Tissue



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Unmasking the biological function and regulatory mechanism of NOC2L: a novel inhibitor of histone acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NocII (NOC2L): A Potential Biomarker in Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561544#nocii-as-a-potential-biomarker-in-specific-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com